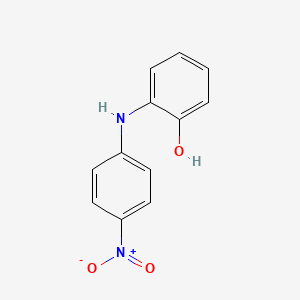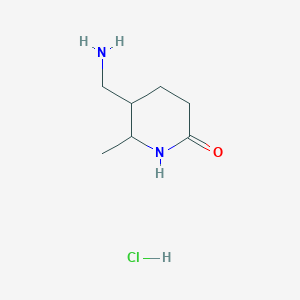
3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic compounds known as pyrrolidine-2,5-diones . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives often involves the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives by reaction with thionyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O2 . The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are diverse and can lead to a variety of biologically active compounds . The pyrrolidine ring in these compounds can undergo various transformations, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .作用机制
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been reported to positively affect the anticonvulsant activity .
Action Environment
It’s known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity .
实验室实验的优点和局限性
One of the major advantages of using 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione in lab experiments is its high potency and selectivity for this compoundβ. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compoundβ in various signaling pathways. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in in vivo experiments.
未来方向
There are several future directions for research on 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione. One of the major areas of research is the development of new drugs for the treatment of various diseases. Inhibition of this compoundβ by this compound has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and diabetes. Further research is needed to optimize the dosing and delivery of this compound for clinical use. Another area of research is the development of new this compoundβ inhibitors with improved pharmacokinetic properties and reduced toxicity. This could lead to the development of safer and more effective drugs for the treatment of various diseases.
合成方法
The synthesis method for 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2,5-dioxopyrrolidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with aniline to obtain this compound. This method has been described in detail in various research articles and has been optimized for high yield and purity.
科学研究应用
3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the development of new drugs for the treatment of various diseases. This compoundβ is involved in the regulation of various signaling pathways that are implicated in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and diabetes. Inhibition of this compoundβ by this compound has shown promising results in preclinical studies for the treatment of these diseases.
属性
IUPAC Name |
3-anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFNOQRZECLLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)



![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930270.png)
![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

